(4-((3-甲氧基苯基)氨基)-7-甲基-1,8-萘啶-3-基)(硫代吗啉)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

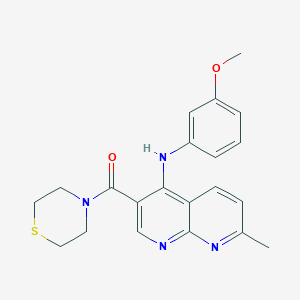

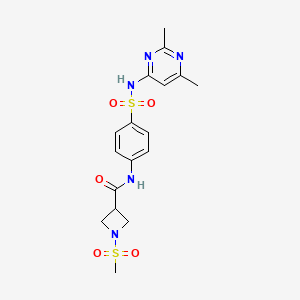

This compound is a complex organic molecule with several functional groups. It contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound. It also has a methoxyphenyl group, a thiomorpholino group, and a methanone group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. For example, the naphthyridine ring system could potentially participate in pi stacking interactions, and the methoxyphenyl group could be involved in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the methoxy group could potentially be demethylated, or the naphthyridine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and amine groups could increase its solubility in polar solvents .科学研究应用

Biological Activities

Benzophenone derivatives, including Schiff bases, are known for their biological activities. Schiff bases have demonstrated antibacterial, antifungal, antitumor, and herbicidal effects . Specifically, Schiff base 3 has been investigated for its potential cytotoxic activity against human oral squamous carcinoma cells (HSC-2) and normal human gingival fibroblasts (HGF). Additionally, it shows antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Researchers have also explored its protein kinase C inhibitory properties .

Metal Complex Formation

Schiff bases serve as versatile ligands for complex formation with metal ions. Metal-salen complexes, in particular, find applications in catalysis. They are used in epoxidation of alkenes, asymmetric cyclopropanation, and even as highly selective PVC membrane sensors for sulfate ions .

Synthetic Chemistry

Schiff bases play a crucial role in synthetic chemistry. Organic and inorganic chemists widely use them for various synthetic purposes. Their reactivity and ease of formation make them valuable intermediates in the synthesis of more complex compounds .

Anti-Inflammatory Research

While specific studies on Schiff base 3 are ongoing, related compounds have been investigated for their anti-inflammatory effects. For instance, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), a canonical Wnt/β-catenin pathway activator, has been studied for its influence on the inflammatory response of TLR-engaged innate cells .

未来方向

作用机制

Target of Action

For example, 4’-Hydroxy-3’-methoxyacetophenone has been used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase , an enzyme responsible for reactive oxygen species production.

Mode of Action

For instance, 4’-Hydroxy-3’-methoxyacetophenone inhibits NADPH oxidase, reducing the production of reactive oxygen species .

Biochemical Pathways

For instance, 3‐(4‐hydroxy‐3‐methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota from dietary polyphenols, might contribute to their health benefits .

Pharmacokinetics

The pharmacokinetic profile of similar compounds, such as 3- (4-hydroxy-3-methoxyphenyl)propionic acid, has been investigated in sprague-dawley (sd) rats .

Result of Action

For example, 4-Amino-3-methylphenol, a major metabolite of carcinogenic o-toluidine, causes DNA damage in the presence of Cu (II) .

属性

IUPAC Name |

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-6-7-17-19(24-15-4-3-5-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-8-10-28-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXZGKGLGFAMNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)

![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)

![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)

![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)

![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)